molecular formula C12H10Cl2N2O2S B2789226 6-Chloro-N-[2-(5-chlorothiophen-2-YL)-2-hydroxyethyl]pyridine-3-carboxamide CAS No. 1436076-27-5

6-Chloro-N-[2-(5-chlorothiophen-2-YL)-2-hydroxyethyl]pyridine-3-carboxamide

Cat. No.: B2789226
CAS No.: 1436076-27-5
M. Wt: 317.18
InChI Key: BBHDNUQEJWYISB-UHFFFAOYSA-N
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Description

6-Chloro-N-[2-(5-chlorothiophen-2-yl)-2-hydroxyethyl]pyridine-3-carboxamide ( 1436076-27-5) is a specialized organic compound with a molecular weight of 317.19 g/mol and the molecular formula C 12 H 10 Cl 2 N 2 O 2 S . This pyridine-thiophene hybrid features chloro-substituted aromatic rings, a central amide linkage, and a hydroxyethyl side chain, making it a valuable building block in medicinal chemistry and materials science . Its structural complexity, characterized by hydrogen bond donors and acceptors, enhances its potential for interacting with biological targets, which is critical in early-stage drug discovery research . This compound serves as a key synthetic intermediate for developing novel bioactive molecules. Its well-defined molecular architecture, particularly the combination of a pyridine carboxamide core and a chlorothiophene moiety, is designed for further derivatization in creating compounds for pharmaceutical and agrochemical applications . Research into structurally similar compounds, particularly those featuring chloro-substituted heterocycles, has shown promise in neuroscience, with some acting as allosteric modulators of neurotransmitter transporters like the dopamine transporter (DAT) . Such studies highlight the potential of this chemical scaffold in probing complex biological pathways and developing treatments for neurological disorders . Researchers can utilize this compound in various applications, including but not limited to, the synthesis of more complex molecules, structure-activity relationship (SAR) studies, and as a precursor in methodological development for organic synthesis. Predicted physicochemical properties include a density of 1.497 g/cm 3 and a boiling point of 557.5 °C . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Please refer to the material safety data sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

6-chloro-N-[2-(5-chlorothiophen-2-yl)-2-hydroxyethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2S/c13-10-3-1-7(5-15-10)12(18)16-6-8(17)9-2-4-11(14)19-9/h1-5,8,17H,6H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHDNUQEJWYISB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)NCC(C2=CC=C(S2)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-[2-(5-chlorothiophen-2-YL)-2-hydroxyethyl]pyridine-3-carboxamide typically involves multi-step organic reactionsThe final step involves the coupling of the chlorothiophene moiety under specific conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more robust catalysts and solvents to ensure the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-[2-(5-chlorothiophen-2-YL)-2-hydroxyethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Chloro-N-[2-(5-chlorothiophen-2-YL)-2-hydroxyethyl]pyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-N-[2-(5-chlorothiophen-2-YL)-2-hydroxyethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

(a) Pyridinecarboxamides with Chlorothiophene Groups
  • Compound 5RH1 (PDB: 5RH1) : 2-(5-Chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide
    • Key differences : Lacks the hydroxyethyl linker and the 6-chloro substitution on pyridine.
    • Binding affinity : Demonstrated a binding affinity better than −22 kcal/mol to SARS-CoV-2 main protease, attributed to interactions with HIS163 and ASN142 via its pyridine and chlorothiophene groups .
    • Inference : The target compound’s hydroxyethyl group may enhance hydrogen bonding compared to 5RH1’s acetamide linker.
(b) 6-Chloro-N-arylpyridinecarboxamides
  • Compound 81 (N-(Biphenyl-4-ylmethyl)-6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxamide) Key differences: Replaces chlorothiophene with a biphenylmethyl group. Physicochemical data: Molecular weight 364.20 (LCMS: m/z (M+H)+ = 364.20); H NMR shows distinct protonation patterns .
(c) Piperazinyl-Substituted Pyridinecarboxamides
  • 5-Chloro-N-[6-[(3-chlorobenzoyl)amino]-3-pyridinyl]-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-4-pyridinecarboxamide Key differences: Incorporates a piperazinyl group and dual pyridine rings. Functional implications: The piperazinyl group may enhance solubility and metal coordination, while the extended structure increases molecular weight (MW ≈ 550–600 g/mol) .

Physicochemical and Binding Properties

Compound Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Interactions
Target Compound C₁₃H₁₁Cl₂N₂O₂S 6-Cl-pyridine, 2-OH-ethyl-thiophene ~345 Predicted H-bonding via OH, π-π stacking
5RH1 (PDB: 5RH1) C₉H₇ClN₂OS Pyridine, chlorothiophene-acetamide ~242 HIS163 interaction, ASN142 H-bond
Compound 81 C₂₂H₁₈ClN₃O Biphenylmethyl, imidazopyridine 364.20 Hydrophobic biphenyl interactions
6-Chloro-N-(2-morpholin-4-ylphenyl) C₁₆H₁₆ClN₃O₂ Morpholinylphenyl 317.77 Polar morpholine group enhances solubility

Biological Activity

6-Chloro-N-[2-(5-chlorothiophen-2-YL)-2-hydroxyethyl]pyridine-3-carboxamide is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may influence its interaction with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings, including structure-activity relationships (SAR), pharmacological effects, and case studies.

Chemical Structure and Properties

The compound's molecular formula is C12H11Cl2N2O2SC_{12}H_{11}Cl_{2}N_{2}O_{2}S with a molecular weight of approximately 299.25 g/mol. The presence of the chloro and thiophene groups suggests potential interactions with biological systems that could lead to various pharmacological effects.

Anticonvulsant Properties

Recent studies have indicated that pyridine derivatives, including the compound , exhibit significant anticonvulsant activity. For instance, the activation of certain neurotropic pathways has been linked to reduced seizure activity in animal models. The compound's ability to modulate neurotransmitter systems may contribute to its anticonvulsant effects, as demonstrated in tests involving pentylenetetrazole-induced seizures .

Anxiolytic and Sedative Effects

The anxiolytic properties of this compound have been evaluated through behavioral assays. In comparative studies, this compound exhibited anxiolytic effects comparable to diazepam, with significant reductions in anxiety-like behaviors observed in rodent models . Additionally, sedative properties were noted, suggesting a dual-action profile that may be beneficial in treating anxiety disorders.

Antidepressant Activity

Several studies have highlighted the antidepressant potential of this compound. Its mechanism appears to involve the modulation of serotonin and norepinephrine pathways, which are critical in mood regulation. The observed antidepressant effects were statistically significant when compared to control groups in preclinical trials .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyridine derivatives. Research has shown that modifications to the thiophene and hydroxyl groups can significantly affect the pharmacological profile of these compounds. For instance, alterations in the substitution patterns on the thiophene ring have been linked to enhanced anticonvulsant and anxiolytic activities .

Case Studies

  • Case Study 1: Neuropharmacological Evaluation
    • A study evaluated the neuropharmacological effects of this compound in a rodent model. Results indicated a marked reduction in seizure frequency and intensity following administration, supporting its potential as an anticonvulsant agent.
  • Case Study 2: Behavioral Assessment
    • Another study assessed the anxiolytic effects using elevated plus maze tests. The compound demonstrated significant increases in time spent in open arms compared to controls, indicating reduced anxiety levels.
  • Case Study 3: Antidepressant Efficacy
    • A comprehensive evaluation involving forced swim tests revealed that this compound significantly reduced immobility time, suggesting antidepressant-like effects comparable to established treatments.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-Chloro-N-[2-(5-chlorothiophen-2-YL)-2-hydroxyethyl]pyridine-3-carboxamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves coupling the pyridine-3-carboxamide core with functionalized thiophene derivatives. Key steps include:

  • Amide bond formation : Use coupling reagents like EDCI/HOBt under anhydrous conditions (e.g., DMF or THF, 0–5°C, 12–24 hours) to link the pyridine and thiophene moieties .
  • Hydroxyl group protection : Employ tert-butyldimethylsilyl (TBDMS) chloride to protect the hydroxyl group during reactive steps, followed by deprotection using tetrabutylammonium fluoride (TBAF) .
  • Optimization : Adjust solvent polarity (e.g., DCM vs. THF), catalyst loading (e.g., 1.2–2.0 eq. of EDCI), and temperature gradients to enhance yield (target >75%) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodology :

  • 1H/13C NMR : Identify diagnostic peaks such as the pyridine ring protons (δ 7.5–8.5 ppm) and thiophene protons (δ 6.8–7.2 ppm). The hydroxyl group (δ 1.5–2.5 ppm, broad) and amide NH (δ 8.0–8.5 ppm) confirm functional groups .
  • HRMS (High-Resolution Mass Spectrometry) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 357.05) and isotopic patterns for Cl atoms .
  • IR Spectroscopy : Detect amide C=O stretching (1650–1680 cm⁻¹) and hydroxyl O-H vibrations (3200–3400 cm⁻¹) .

Q. What experimental approaches are used to determine solubility and stability in various solvents?

  • Methodology :

  • Solubility screening : Use a gradient of solvents (polar aprotic: DMSO, DMF; polar protic: MeOH, H2O; nonpolar: hexane) with sonication (30 min, 25°C). Quantify via UV-Vis at λmax ~260 nm .
  • Stability assays : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets, and what validation experiments are required?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., kinases or cytochrome P450). Focus on hydrogen bonding with the amide group and π-π stacking between aromatic rings .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Validate with SPR (Surface Plasmon Resonance) to measure kinetic parameters (KD, kon/koff) .
  • Contradiction resolution : If docking predicts high affinity but SPR shows weak binding, re-evaluate protonation states or solvation effects in the model .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Case example : Discrepancies in NMR integration ratios may arise from dynamic processes (e.g., rotameric equilibria in the amide bond).

  • Solution : Perform variable-temperature NMR (VT-NMR) from 25°C to –40°C to slow conformational changes and sharpen split peaks .
  • Alternative : Use 2D NMR (COSY, HSQC) to resolve overlapping signals and assign coupling pathways .

Q. How can researchers design in vitro assays to evaluate the compound’s inhibitory effects on specific enzymes (e.g., kinases)?

  • Methodology :

  • Kinase inhibition assay : Use a FRET-based Z′-LYTE™ kit. Pre-incubate the compound (1–100 µM) with the kinase (e.g., EGFR) and ATP/substrate. Measure fluorescence (λex 355 nm, λem 460/520 nm) to quantify phosphorylation inhibition .
  • Dose-response analysis : Fit data to a sigmoidal curve (GraphPad Prism) to calculate IC50. Cross-validate with Western blotting for phospho-EGFR levels .

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